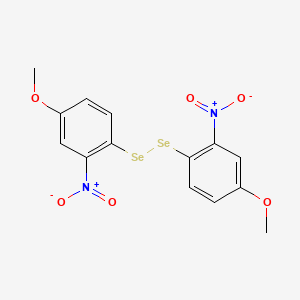

Bis(4-methoxy-2-nitrophenyl)diselenide

描述

Contextual Significance of Organoselenium Compounds in Chemical Sciences

Organoselenium compounds are noted for their distinctive chemical properties, which often differ from their sulfur and oxygen analogs. The carbon-selenium bond is weaker and longer than a carbon-sulfur bond, leading to enhanced reactivity. nih.gov This characteristic makes organoselenium reagents valuable tools in organic synthesis, enabling a variety of chemical transformations. Furthermore, the biological relevance of selenium, as an essential trace element found in the active site of enzymes like glutathione (B108866) peroxidase, has spurred research into the therapeutic potential of synthetic organoselenium compounds.

Evolution and Research Landscape of Diaryl Diselenides

Within the broader field of organoselenium chemistry, diaryl diselenides represent a particularly important class of compounds. Their research landscape has evolved significantly, with early studies focusing on their fundamental synthesis and reactivity. More recently, the focus has shifted towards their application as catalysts, recyclable reagents, and precursors for more complex selenium-containing molecules. The presence of substituents on the aryl rings can dramatically influence the chemical and physical properties of diaryl diselenides, making them a versatile platform for designing molecules with tailored functionalities. researchgate.netmdpi.com

Academic Research Focus on Bis(4-methoxy-2-nitrophenyl)diselenide

While the broader class of diaryl diselenides is well-documented, specific academic research focusing solely on This compound is limited in publicly accessible literature. Much of the available information is found in chemical supplier catalogs and databases. However, by examining related structures, we can infer its chemical nature and potential areas of scientific interest. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl rings suggests a compound with interesting electronic properties, potentially influencing its reactivity and biological activity.

The synthesis of related nitro-substituted diaryl diselenides often involves the reaction of a corresponding aryl halide with a selenium source. For instance, the synthesis of bis(4-nitrophenyl) selenide (B1212193) has been achieved by reacting 1-iodo-4-nitrobenzene (B147127) with selenium in the presence of a copper catalyst. nih.gov It is plausible that a similar synthetic strategy could be employed for this compound, starting from a suitably substituted haloarene.

Detailed characterization of this specific compound, including comprehensive NMR, IR, and single-crystal X-ray diffraction data, is not extensively reported in peer-reviewed journals. However, data for analogous compounds provide a basis for what might be expected. For example, the crystal structure of bis(4-nitrophenyl) selenide reveals a C-Se-C bond angle of 99.48 (13)° and a dihedral angle of 63.8 (1)° between the two benzene (B151609) rings. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 35350-45-9 | guidechem.comalfa-chemistry.com |

| Molecular Formula | C14H12N2O6Se2 | guidechem.comalfa-chemistry.com |

| Molecular Weight | 462.18 g/mol | guidechem.com |

| Appearance | Solid (inferred) | guidechem.com |

Interactive Data Table: Research Findings on a Related Compound - Bis(4-nitrophenyl) selenide

| Parameter | Value | Source |

|---|---|---|

| Synthesis Method | Reaction of 1-iodo-4-nitrobenzene with selenium, cuprous oxide, and other reagents in DMF/water. | nih.gov |

| Crystallographic System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| C-Se-C Bond Angle | 99.48 (13)° | nih.gov |

| Dihedral Angle Between Benzene Rings | 63.8 (1)° | nih.gov |

属性

IUPAC Name |

4-methoxy-1-[(4-methoxy-2-nitrophenyl)diselanyl]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6Se2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZKGVAWZDEFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369930 | |

| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35350-45-9 | |

| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Diaryl Diselenides

The construction of the diaryl diselenide scaffold can be accomplished through several fundamental chemical pathways, including redox reactions, nucleophilic substitutions, and radical-mediated processes.

The formation of the diselenide (Se-Se) bond is frequently achieved through redox chemistry. One of the most common oxidative pathways is the air oxidation of selenols (RSeH). Selenols are highly susceptible to oxidation, readily forming diselenides upon exposure to air. researchgate.net Another oxidative method involves the use of oxidants like hydrogen peroxide (H₂O₂) or trichloroisocyanuric acid to convert selenols to diselenides. mdpi.com Conversely, reductive pathways often start from more oxidized selenium species. For instance, the reduction of selenyl halides (ArSeX) or selenocyanates can yield the corresponding diselenide. rsc.org The diselenide bond itself is redox-active, with a bond energy (Se–Se ≈ 172 kJ/mol) lower than that of a disulfide bond (S–S ≈ 268 kJ/mol), making it more susceptible to cleavage and participation in redox cycles. mdpi.com

A general procedure for preparing diaryl diselenides involves reacting an aryl Grignard reagent with elemental selenium powder. The intermediate magnesium salt is then hydrolyzed and subsequently oxidized by bubbling oxygen through the solution to afford the final diselenide product. nih.gov

Nucleophilic substitution reactions provide a powerful tool for forming C-Se bonds. In a typical approach, a diselenide anion (⁻Se-Se⁻), often generated in situ from elemental selenium and a reducing agent like sodium borohydride (B1222165) or by the reductive cleavage of a diselenide with agents like samarium iodide (SmI₂), acts as the nucleophile. tandfonline.comdocumentsdelivered.com This nucleophile can then attack a suitable electrophilic aryl substrate, such as an aryl halide or an aryl diazonium salt, to form the diaryl diselenide. tandfonline.com

Arylselenolate ions (ArSe⁻) can displace halides from activated aromatic rings, particularly those bearing electron-withdrawing groups, to furnish unsymmetrical diaryl selenides. tandfonline.com For symmetrical diaryl diselenides, the reaction of an alkali metal diselenide with an electrophile is a common strategy. rsc.org The use of aryl diazonium salts is particularly effective. For example, aryl diazonium tetrafluoroborates react with potassium selenocyanate (B1200272) (KSeCN) on an alumina (B75360) surface under solvent-free ball-milling conditions to produce diaryl diselenides in high yields without the need for a transition metal catalyst. researchgate.net Another method involves the reaction of aryl diazonium salts with diaryl diselenides in the presence of zinc dust, which facilitates the cleavage of the Se-Se bond. researchgate.net

Table 1: Synthesis of Diaryl Diselenides via Nucleophilic Substitution of Aryl Halides

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | MOF-199 (10 mg) | NaOH | PEG | 130 | 95 | rsc.org |

| 2 | 4-Iodotoluene | MOF-199 (10 mg) | NaOH | PEG | 130 | 92 | rsc.org |

| 3 | 4-Nitroiodobenzene | MOF-199 (10 mg) | NaOH | PEG | 130 | 98 | rsc.org |

| 4 | 4-Chloroiodobenzene | MOF-199 (10 mg) | NaOH | PEG | 130 | 94 | rsc.org |

| 5 | 1-Iodo-4-methoxybenzene | MOF-199 (10 mg) | NaOH | PEG | 130 | 89 | rsc.org |

Radical-based methods have emerged as a powerful alternative for C-Se bond formation. The relatively weak Se-Se bond can undergo homolytic cleavage upon irradiation with visible light or UV light to generate arylseleno radicals (ArSe•). mdpi.comnih.gov These radicals can participate in a variety of transformations. For instance, they can be trapped by aryl radicals generated from other precursors, such as triarylbismuthines or aryldiazo sulfones, to form unsymmetrical diaryl selenides. nih.govlookchem.com

Photocatalysis offers a mild way to initiate these radical reactions. Under visible light, often with a photocatalyst like eosin (B541160) Y or Rose Bengal, aryl amines can be converted in situ to diazonium salts and then reacted with diselenides to form unsymmetrical diaryl selenides. rsc.orgnih.gov In some cases, the reaction can proceed without any photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the reagents that becomes photo-excitable. researchgate.net For example, a visible-light-mediated reaction between aryl halides and diaryl diselenides can be enabled by a dimsyl anion, which forms an EDA complex with the aryl halide, initiating a radical pathway upon irradiation. researchgate.net These radical reactions are characterized by high functional group tolerance. nih.gov

Targeted Synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide and Analogues

The synthesis of a specifically substituted compound like this compound relies on adapting general methodologies and optimizing them for the given electronic and steric profile of the precursors.

The efficiency of diaryl diselenide synthesis is highly dependent on reaction parameters such as solvent, catalyst, temperature, and reactants. For instance, the synthesis of diaryl selenides from phenols using selenium dioxide shows a strong solvent dependency; the use of pyridine (B92270) as a solvent favors the formation of diaryl selenides, whereas acetic acid leads to biphenols. nih.gov

In copper-catalyzed couplings of aryl halides with elemental selenium, the choice of catalyst and reaction medium is crucial. A highly porous copper-based metal-organic framework (MOF-199) has been shown to be an efficient heterogeneous catalyst for this transformation, working without a ligand in polyethylene (B3416737) glycol (PEG) as a green solvent. rsc.org This system demonstrates good tolerance for various functional groups on the aryl halide, with electron-withdrawing groups often leading to higher yields than electron-donating groups. rsc.org The reaction of aryl iodides and bromides generally proceeds with higher efficiency compared to aryl chlorides. rsc.org The steric hindrance from ortho-substituents can also impact reaction yields, sometimes leading to lower conversions. nih.gov

Table 2: Solvent and Catalyst Optimization for Diaryl Selenide (B1212193) Synthesis

| Substrate | Reagent | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| 2-tert-Butylphenol | SeO₂ | 85 °C | Pyridine | Bis(3-tert-butyl-4-hydroxyphenyl) diselenide | 71 | nih.gov |

| 2-tert-Butylphenol | SeO₂ | 85 °C | Acetic Acid | 3,3'-Di-tert-butyl-biphenol-2,2'-diol | 74 | nih.gov |

| Iodobenzene | Se | MOF-199, NaOH, 130 °C | PEG | Diphenyl diselenide | 95 | rsc.org |

| Iodobenzene | Se | CuI, NaOH, 130 °C | PEG | Diphenyl diselenide | 85 | rsc.org |

| 4-Iodonitrobenzene | Se | MOF-199, NaOH, 130 °C | PEG | Bis(4-nitrophenyl) diselenide | 98 | rsc.org |

Mechanistic Insights into this compound Formation

Detailed Reaction Mechanism Elucidation for Aromatic Diselenides

The formation of aromatic diselenides can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions. Common methods involve the reaction of an aryl halide with a selenium source, often with a metal catalyst.

A plausible mechanism for the formation of a substituted aromatic diselenide, analogous to this compound, can be inferred from the synthesis of related compounds like bis(4-nitrophenyl) selenide. One such synthesis involves the reaction of 1-iodo-4-nitrobenzene (B147127) with elemental selenium in the presence of a copper(I) oxide catalyst researchgate.netnih.gov. The reaction likely proceeds through the following steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl iodide, forming an ary-lcopper(III) intermediate.

Insertion of Selenium: Elemental selenium (in its Se₈ ring form or as smaller reactive species) inserts into the aryl-copper bond.

Reductive Elimination/Disproportionation: The resulting intermediate can then undergo a series of steps, potentially involving disproportionation or reaction with another aryl-copper species, to form the diaryl diselenide and regenerate the copper(I) catalyst.

Another general approach to forming the Se-Se bond is through the oxidation of the corresponding selenol (ArSeH). However, the synthesis of aromatic diselenides often avoids the isolation of foul-smelling and air-sensitive selenols. Reductive coupling of aryldiazonium salts in the presence of a selenium source is also a viable route.

The formation of diaryl diselenides can also be achieved from elemental selenium and an aryl halide under reductive conditions, for example, using sodium hydride to generate sodium diselenide (Na₂Se₂) in situ scribd.comresearchgate.net. This powerful nucleophile can then react with an activated aryl halide via a nucleophilic aromatic substitution (SNAᵣ) mechanism to yield the diaryl diselenide. Given the presence of the activating nitro group in the precursor to this compound, an SNAᵣ pathway is a feasible synthetic strategy.

The reaction mechanism for electrophilic aromatic substitution (EAS) provides a general framework for how aromatic rings interact with electrophiles masterorganicchemistry.comwikipedia.orgkhanacademy.org. In the context of diselenide synthesis, an electrophilic selenium species could be attacked by an activated aromatic ring. The reaction proceeds via a two-step mechanism: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comkhanacademy.orgleah4sci.com.

Investigation of Intermediate Species in Selenide/Diselenide Synthesis

The investigation of intermediates provides crucial insights into reaction mechanisms. In the synthesis of selenides and diselenides, various transient species have been proposed and, in some cases, characterized.

In syntheses starting from elemental selenium and a reducing agent like sodium hydride, the formation of sodium diselenide (Na₂Se₂) and sodium selenide (Na₂Se) as key intermediates has been established scribd.comresearchgate.net. The ratio of these species can be controlled by the stoichiometry of the reactants. Sodium diselenide is a key intermediate for the synthesis of diselenides, while sodium selenide leads to the formation of selenides scribd.com.

For reactions involving the cyclization of diynes to form selenophenes, the in-situ generation of an electrophilic selenium species, such as BuSeI from the oxidation of dibutyl diselenide, has been proposed. This electrophile adds to a carbon-carbon triple bond, leading to a vinyl selenide intermediate, which can then undergo further intramolecular reactions scribd.com. The formation of a selenirenium ion as a cyclic intermediate has also been suggested in the transformation of diynols scribd.com.

In the context of the formation of this compound, particularly through a copper-catalyzed route, aryl-copper intermediates are central to the mechanism. While direct observation of these species is challenging due to their transient nature, their involvement is widely accepted in related cross-coupling reactions.

Radical intermediates have also been implicated in some selenylation reactions. For instance, the photocatalytic reaction of azosulfones with organoselenides to form aryl selenides is proposed to proceed through the formation of an aryl radical, which then reacts with the diselenide nih.gov.

The table below summarizes potential intermediates in the synthesis of aromatic diselenides, drawing parallels to what might be expected in the synthesis of this compound.

| Reaction Type | Proposed Intermediate(s) | Role in Formation |

| Copper-Catalyzed Coupling | Aryl-copper(III) species | Facilitates the coupling of the aryl group with selenium. |

| Reductive Selenation | Sodium diselenide (Na₂Se₂) | Acts as the selenium nucleophile. |

| Electrophilic Aromatic Selenation | Sigma complex (Arenium ion) | Stabilized carbocation formed upon attack of the aromatic ring on an electrophilic selenium species. masterorganicchemistry.com |

| Radical Selenation | Aryl radical | Reacts with the diselenide to form the C-Se bond. nih.gov |

| Cyclization Reactions | Seleniranium ion, Vinyl selenide | Key intermediates in the formation of selenium-containing heterocycles. scribd.com |

Reactivity Profiles and Organocatalytic Applications

Fundamental Reactivity Modes of Bis(4-methoxy-2-nitrophenyl)diselenide

Diaryl diselenides, including this compound, are distinguished by the reactivity of their selenium-selenium (Se-Se) bond. This bond can undergo heterolytic or homolytic cleavage to produce electrophilic, nucleophilic, or radical species, each with a distinct role in organic transformations.

A primary reactivity mode of diaryl diselenides involves their function as precursors to electrophilic selenium species. The Se-Se bond can be cleaved by oxidation to generate highly reactive electrophiles. researchgate.net Common methods include treatment with halogens (like Cl₂ or Br₂) to form selenenyl halides (ArSeX) or oxidation with reagents such as ammonium (B1175870) peroxydisulfate (B1198043) to produce species like phenylselenenyl sulfate. researchgate.net

These electrophilic selenium reagents are adept at reacting with nucleophilic substrates, most notably in the selenofunctionalization of alkenes. mangalkotegovtcollege.org The electrophile activates the carbon-carbon double bond, forming a cyclic three-membered seleniranium ion intermediate. This intermediate is then susceptible to attack by a variety of nucleophiles, leading to the stereospecific introduction of two vicinal functional groups. mangalkotegovtcollege.org This reactivity is a cornerstone of organoselenium chemistry for creating complex molecular architectures under mild conditions. nih.gov

Table 1: Generation of Reactive Selenium Species from Diaryl Diselenides

| Reactive Species Type | Generating Condition/Reagent | Intermediate Species | Application Example |

|---|---|---|---|

| Electrophilic | Oxidation (e.g., (NH₄)₂S₂O₈, Br₂) | Selenenyl halide (ArSeX), Selenenyl sulfate | Selenofunctionalization of alkenes mangalkotegovtcollege.orgresearchgate.net |

| Nucleophilic | Reduction (e.g., SmI₂, NaBH₄) | Arylselenolate ion (ArSe⁻) | Nucleophilic aromatic substitution nih.gov |

| Radical | Photoirradiation (UV/Visible light), Radical Initiators (AIBN) | Arylseleno radical (ArSe•) | Trapping of carbon radicals nih.govmdpi.comnih.gov |

In addition to generating electrophiles, diaryl diselenides can be transformed into nucleophilic and radical reagents.

Nucleophilic Reactivity: The reduction of the Se-Se bond in diaryl diselenides leads to the formation of arylselenolate anions (ArSe⁻). These species are soft nucleophiles due to the high polarizability of selenium. nih.gov Arylselenolate ions are effective in nucleophilic substitution and addition reactions, providing a method to introduce selenium moieties into molecules stereoselectively and under mild conditions. nih.gov For example, arylselenolate ions produced by the reductive cleavage of diaryl diselenides with systems like SmI₂-THF-HMPA can participate in aromatic nucleophilic substitution reactions. nih.gov

Radical Reactivity: Homolytic cleavage of the Se-Se bond, typically initiated by photoirradiation with near-UV or visible light, produces arylseleno radicals (ArSe•). nih.govmdpi.comnih.gov These selenium-centered radicals are key intermediates in a variety of radical reactions. mdpi.com Diaryl diselenides have demonstrated an excellent capacity to capture carbon-centered radicals. mdpi.comnih.gov For instance, in reactions involving the light-induced generation of cyclohexyl radicals, diphenyl diselenide effectively traps these radicals to form aryl cyclohexyl selenide (B1212193) with high efficiency. mdpi.comnih.gov This reactivity is influenced by substituents on the aryl ring; electron-deficient diselenides often react well, while significant steric hindrance from ortho-substituents can lower reaction yields. nih.gov

Organocatalytic Applications of Diaryl Diselenides

The versatile reactivity of diaryl diselenides makes them effective organocatalysts in a range of synthetic transformations. nih.govsciforum.net They can facilitate reactions by acting as recyclable sources of active selenium species, often under mild and environmentally friendly conditions. thieme-connect.de

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that forms carbon-carbon or carbon-heteroatom bonds directly from two C-H bonds, typically involving an oxidant. libretexts.orgwikipedia.org Diaryl diselenides can participate in or catalyze reactions that fall under the broad category of CDC. These transformations often involve transition-metal co-catalysts (e.g., copper, silver, iron) and are used to construct C-Se bonds. mangalkotegovtcollege.orgnih.govacs.org

In these reactions, the diaryl diselenide can couple with substrates like aryl boronic acids or aryl halides to form unsymmetrical diaryl selenides. mangalkotegovtcollege.orgacs.org While many of these are formally cross-coupling reactions, related processes achieve the direct selenylation of C-H bonds, fitting the CDC definition more strictly. mangalkotegovtcollege.org The diselenide acts as the selenium source, which can be regenerated in a catalytic cycle, highlighting its role in atom-economical synthetic methods. libretexts.org

Table 2: Substrate Scope for Photoinduced Reaction of Diaryl Diselenides with Hexacyclohexyldilead Reaction of hexacyclohexyldilead (1) with various diaryl diselenides (4) to yield aryl cyclohexyl selenide (5). Data sourced from nih.gov.

| Entry | Diaryl Diselenide (4) | Substituent Position | Product (5) | Yield (%) |

|---|---|---|---|---|

| 1 | Bis(4-fluorophenyl)diselenide | para | 5b | 90 |

| 2 | Bis(4-chlorophenyl)diselenide | para | 5c | 94 |

| 3 | Bis(4-bromophenyl)diselenide | para | 5d | 65 |

| 4 | Bis(3-fluorophenyl)diselenide | meta | 5e | 81 |

| 5 | Bis(3-(trifluoromethyl)phenyl)diselenide | meta | 5f | 85 |

| 6 | Bis(2-methylphenyl)diselenide | ortho | 5h | 28 |

| 7 | Bis(2-chlorophenyl)diselenide | ortho | 5i | 39 |

Diaryl diselenides, including nitrophenyl derivatives, have been identified as effective catalysts for phosphorylation reactions, particularly for the formation of P-O bonds. mdpi.com A notable application is the transition-metal-free synthesis of triaryl phosphites from elemental white phosphorus (P₄) and phenols, catalyzed by diphenyl diselenide. mdpi.com

In the proposed mechanism, the diaryl diselenide reacts with P₄ to initiate the process. This catalytic system avoids the need for harsher reagents and represents a more sustainable route to organophosphorus compounds. The electronic properties of the diaryl diselenide, such as those of Bis(nitrophenyl) diselenide, can influence the catalyst's efficacy in this transformation. mdpi.com

The catalytic activity of diaryl diselenides extends to the formation of various phosphorus-nucleophile (P-Nu) bonds, including P-N, P-O, and P-S linkages. mdpi.com This is particularly evident in the functionalization of hydrophosphoryl compounds (containing a P-H bond). Diaryl diselenides catalyze the oxidative coupling of these compounds with various nucleophiles (alcohols, amines, thiols).

The proposed catalytic cycle begins with the reaction between the diaryl diselenide and an oxidant, generating an electrophilic selenium species (e.g., ArSeOTf). This species activates the hydrophosphoryl compound, which then reacts with the nucleophile (H-Nu). Subsequent elimination regenerates the diaryl diselenide catalyst for the next cycle. This methodology allows for the efficient, metal-free construction of a diverse range of organophosphorus compounds containing P-N, P-O, and P-S bonds under mild conditions. mdpi.com

Oxidative Catalysis Mediated by Selenium Compounds

Organoselenium compounds, particularly diaryl diselenides, have emerged as significant catalysts in a variety of organic transformations. Their utility stems from the ability of selenium to exist in multiple oxidation states, facilitating redox cycles that are central to catalytic processes. Diaryl diselenides can act as effective mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which is crucial for the reduction of harmful hydroperoxides in biological systems. nih.gov The catalytic activity of these compounds is often initiated by the cleavage of the selenium-selenium bond, which can be induced thermally or photochemically, to generate highly reactive seleno radicals (ArSe•). nih.gov

In the context of oxidative catalysis, diaryl diselenides can be oxidized to form electrophilic selenium species. These species are adept at activating substrates for subsequent nucleophilic attack. For instance, in the presence of an oxidant, a diaryl diselenide can be converted into a selenium cation intermediate. This intermediate can then react with an alkene to form a seleniranium ion, which is subsequently opened by a nucleophile to yield the desired product, regenerating the catalyst in the process. nih.govmdpi.com This reactivity is harnessed in a range of synthetic applications, including the functionalization of alkenes and alkynes.

The specific structure of this compound, with its electron-withdrawing nitro groups and electron-donating methoxy (B1213986) groups, suggests a finely tuned electronic character that can influence its catalytic performance. The nitro group, in particular, can play a direct role in the catalytic cycle, as seen in the synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes, where the nitro group itself acts as an internal nucleophile. mdpi.comorganic-chemistry.org

Exploration of Catalytic Cycles and Turnover Efficiency

A deeper understanding of the catalytic potential of this compound requires an examination of its catalytic cycles, the efficiency of these cycles, and the structural features that modulate its activity.

Proposed Mechanistic Pathways for this compound Catalysis

The catalytic action of diaryl diselenides like this compound is generally understood to proceed through a series of well-defined steps. A common mechanistic proposal involves the initial oxidation of the diselenide to a more reactive selenium species. For example, in electrochemically mediated reactions, anodic oxidation of the diselenide generates a selenium cation. mdpi.comorganic-chemistry.org

A plausible catalytic cycle for a reaction involving this compound can be illustrated as follows:

Activation of the Catalyst: The Se-Se bond in this compound is cleaved, and the selenium atom is oxidized, often with the help of a co-oxidant or through electrochemical means, to form a highly electrophilic arylselenium cation, [ArSe]⁺, where Ar is the 4-methoxy-2-nitrophenyl group.

Substrate Activation: This electrophilic selenium species reacts with the substrate, for instance, an alkyne, to form a key intermediate such as a seleniranium ion. nih.govmdpi.com

Nucleophilic Attack: A nucleophile, which can be an external reagent or an intramolecular group (like the ortho-nitro group in certain substrates), attacks the activated intermediate. mdpi.comorganic-chemistry.org This step is often the product-forming step.

Catalyst Regeneration: The resulting selenium-containing species undergoes further reaction or reduction to regenerate the original this compound, allowing it to re-enter the catalytic cycle.

Recent studies have elucidated several such pathways for various diaryl diselenides in different reaction contexts. nih.gov Theoretical investigations using quantum mechanical calculations have also been employed to map the potential energy surfaces of these reactions, providing insights into the stepwise mechanisms of transformations catalyzed by diaryl selenides. nih.gov

Turnover Number (TON) and Turnover Frequency (TOF) Studies for Diaryl Diselenide Catalysts

The efficiency of a catalyst is quantitatively assessed by its Turnover Number (TON) and Turnover Frequency (TOF). researchgate.net

Turnover Number (TON): This is a dimensionless quantity representing the total number of substrate molecules that one molecule of the catalyst can convert into product before becoming deactivated. wikipedia.org It is calculated as the moles of product divided by the moles of the catalyst. youtube.com

Turnover Frequency (TOF): This metric measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹). wikipedia.org It is calculated by dividing the TON by the reaction time. youtube.com

The table below presents hypothetical data to illustrate how TON and TOF might be reported for diaryl diselenide catalysts in a given reaction.

| Catalyst | Substrate | Product Yield (%) | TON | Reaction Time (h) | TOF (h⁻¹) |

| Diphenyl diselenide | Alkene A | 85 | 85 | 12 | 7.1 |

| Bis(4-chlorophenyl)diselenide | Alkene A | 92 | 92 | 10 | 9.2 |

| This compound | Alkene A | 95 | 95 | 8 | 11.9 |

This is an illustrative table. Actual values would be determined experimentally.

Influence of Substituents on Catalytic Activity (e.g., Nitro Group Effects)

The nature and position of substituents on the aryl rings of a diaryl diselenide catalyst have a profound impact on its reactivity and catalytic efficiency. These effects are primarily electronic and steric in nature.

The presence of a nitro group , particularly in the ortho position relative to the selenium atom as in this compound, is of significant interest. The nitro group is strongly electron-withdrawing, which can influence the catalyst in several ways:

Increased Electrophilicity: The electron-withdrawing nature of the nitro group can increase the electrophilicity of the selenium center in the activated catalyst species (e.g., the arylselenium cation). This can enhance its reactivity towards nucleophilic substrates.

Stabilization of Intermediates: In some cases, the nitro group can participate in the reaction mechanism directly, as noted in the intramolecular cyclization of o-nitrophenylacetylenes, where the oxygen atom of the nitro group acts as a nucleophile. mdpi.com

Conversely, electron-donating groups, such as the methoxy group in the para position of this compound, can also modulate catalytic activity. These groups can increase the electron density on the selenium atom, potentially affecting the initial activation step and the stability of cationic intermediates. DFT (Density Functional Theory) analyses have shown that the electronic properties of substituents directly correlate with the catalytic performance by influencing charge delocalization and the partial charge on the selenium atom. nih.gov The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group in this compound likely results in a unique electronic environment that dictates its specific catalytic capabilities.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Spectroscopic Investigations of Bis(4-methoxy-2-nitrophenyl)diselenide

Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and electronic properties of this compound.

While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of its structural analogues and the known electronic effects of its substituents. The aromatic protons and carbons are influenced by the ortho-nitro group and the para-methoxy group.

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on each equivalent ring and a singlet for the methoxy (B1213986) group protons. The proton ortho to the nitro group would be the most deshielded.

¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbons bonded to the selenium, nitro, and methoxy groups will have characteristic chemical shifts.

⁷⁷Se NMR: The ⁷⁷Se NMR chemical shift is highly sensitive to the electronic environment of the selenium atoms. For diaryl diselenides, these shifts typically appear in a characteristic range. Studies on various diphenyl diselenides show that the chemical shift is influenced by solvent polarity and the nature of the aromatic substituents, though concentration and temperature play a minor role. rsc.org The reference standard for ⁷⁷Se NMR is often diphenyl diselenide, which is set at 463.0 ppm. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic CH | ~ 7.0 - 8.0 | m | Complex pattern due to substituent effects. |

| Methoxy OCH₃ | ~ 3.8 - 3.9 | s | Typical range for aryl methoxy groups. |

| ¹³C NMR | |||

| C-Se | ~ 125 - 135 | s | Influenced by both Se and ortho-NO₂ group. |

| C-NO₂ | ~ 145 - 155 | s | Deshielded due to the nitro group. |

| C-OCH₃ | ~ 155 - 165 | s | Deshielded due to the oxygen atom. |

| Aromatic CH | ~ 110 - 130 | d | Shielded and deshielded carbons based on position. |

| Methoxy OCH₃ | ~ 55 - 56 | q | Typical range for aryl methoxy carbons. |

| ⁷⁷Se NMR | ~ 460 - 500 | s | Based on values for substituted diphenyl diselenides. rsc.orgorganicchemistrydata.org |

Vibrational spectroscopy is crucial for identifying the functional groups within the molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, key vibrational bands include the symmetric and asymmetric stretches of the nitro group, the C-O stretches of the methoxy group, aromatic C=C stretching, and the characteristic low-frequency vibrations of the C-Se and Se-Se bonds. In related compounds like bis(2-aminophenyl) diselenide, the Se-Se stretching vibration is observed as an intense band in the Raman spectrum at around 252 cm⁻¹. researchgate.net The C-Se stretching vibrations are typically found in the 280-290 cm⁻¹ range in the Raman spectrum. researchgate.net The symmetric stretching of the nitro group (νs(NO₂)) in similar aromatic nitro compounds gives a predominant Raman peak around 1335 cm⁻¹. psu.edu

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | |

| Asymmetric NO₂ Stretch | 1560 - 1510 | FTIR | Strong intensity. |

| Symmetric NO₂ Stretch | 1355 - 1315 | FTIR, Raman | Strong intensity. psu.edu |

| Aromatic C=C Stretch | 1610 - 1450 | FTIR, Raman | Multiple bands expected. researchgate.net |

| Asymmetric C-O-C Stretch | 1270 - 1230 | FTIR | Strong band for aryl ethers. researchgate.net |

| Symmetric C-O-C Stretch | 1050 - 1010 | FTIR | |

| C-Se Stretch | 280 - 290 | Raman | Weaker in FTIR. researchgate.net |

| Se-Se Stretch | 250 - 260 | Raman | Characteristic intense band. researchgate.net |

The electronic spectrum of this compound is dominated by π → π* transitions within the substituted aromatic rings and n → π* transitions involving the non-bonding electrons of the oxygen and selenium atoms and the nitro groups. The presence of the diselenide chromophore, along with the nitro and methoxy auxochromes, is expected to result in strong absorption bands in the UV region, potentially extending into the visible range. The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to intramolecular charge-transfer (CT) bands. Detailed emission (fluorescence, phosphorescence) studies for this specific compound are not widely reported.

Mass spectrometry confirms the molecular weight and provides information about the compound's structure through analysis of its fragmentation patterns. The molecular formula is C₁₄H₁₂N₂O₆Se₂. guidechem.com

Expected Fragmentation: Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:

Cleavage of the Se-Se bond: This is a common fragmentation for diselenides, leading to a fragment corresponding to half of the molecule, [C₇H₆NO₃Se]⁺.

Loss of substituents: Fragmentation may occur via the loss of the nitro group (-NO₂) or the methoxy group (-OCH₃) or a methyl radical (-CH₃) from the parent ion or subsequent fragments.

Isotopic Pattern: Selenium has a distinctive isotopic signature (with major isotopes ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), which results in a characteristic pattern of peaks for any selenium-containing fragment, aiding in its identification.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Formula | Approximate m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₄H₁₂N₂O₆Se₂]⁺ | 464 | Based on the most abundant isotopes (⁸⁰Se). The exact mass is 463.9030 Da. alfa-chemistry.com |

| Half-Molecule Ion [M/2]⁺ | [C₇H₆NO₃Se]⁺ | 232 | From Se-Se bond cleavage. |

| [M - NO₂]⁺ | [C₁₄H₁₂N₁O₄Se₂]⁺ | 418 | Loss of a nitro group. |

| [M/2 - NO₂]⁺ | [C₇H₆NOSe]⁺ | 186 | Loss of a nitro group from the half-molecule. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. There are no specific EPR studies found in the literature for this compound. Such studies would be valuable for investigating the formation of any radical intermediates, for example, selenyl radicals (ArSe•) that could be generated through the homolytic cleavage of the Se-Se bond upon exposure to heat or UV light.

X-ray Crystallographic Analysis of this compound and Analogues

A definitive single-crystal X-ray structure for this compound is not available in the searched literature. However, analysis of closely related structures provides significant insight into the expected molecular geometry and packing.

Interactive Data Table: Crystallographic Data of Analogue Compounds

| Parameter | Bis(2-aminophenyl) diselenide researchgate.net | (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol researchgate.net |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | Data not specified | 14.2599(10) |

| b (Å) | Data not specified | 6.9970(4) |

| c (Å) | Data not specified | 15.0779(10) |

| **β (°) ** | Data not specified | 108.245(2) |

| Z | 2 | 4 |

| Key Bond Length (Se-Se) Å | 2.3565(2) / 2.3600(3) | N/A (not a diselenide) |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the authoritative method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique would provide unequivocal information regarding its molecular structure, bond lengths, bond angles, and crystal packing.

In a typical X-ray diffraction experiment, a single crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic data can be refined. This data is crucial for a complete structural description. For illustrative purposes, the kind of data obtained from such an analysis on a related substituted diphenyl compound is presented in the table below.

Interactive Table: Illustrative Crystallographic Data for a Substituted Diphenyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2599(10) |

| b (Å) | 6.9970(4) |

| c (Å) | 15.0779(10) |

| α (°) | 90 |

| β (°) | 108.245(2) |

| γ (°) | 90 |

| Volume (ų) | 1428.79(16) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.0355 |

Note: This data is for (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol and serves as an example of typical crystallographic parameters. bath.ac.uk

Analysis of Molecular Conformation and Torsion Angles (Se-Se Bond)

The conformation of diaryl diselenides is largely defined by the C-Se-Se-C torsion angle (dihedral angle). This angle dictates the relative orientation of the two aryl rings and is influenced by a combination of electronic effects and steric hindrance from substituents on the rings. For this compound, the presence of methoxy and nitro groups in the para and ortho positions, respectively, would be expected to play a significant role in determining its solid-state conformation.

The Se-Se bond itself is a key feature, and its cleavage is often a critical step in the chemical reactivity of these compounds. The torsion angle is a measure of the rotation around this bond. In the solid state, this angle typically falls in the range of 80-100° for many diaryl diselenides, which helps to minimize steric clashes between the bulky aryl groups. The nitro groups at the ortho positions in this compound would likely impose significant steric constraints, influencing the final observed torsion angle in a crystal structure.

Conformational Dynamics and Stereochemical Aspects of Diaryl Diselenides

Diaryl diselenides are not static molecules; they exhibit conformational dynamics, primarily through rotation around the C-Se and Se-Se bonds. In solution, the barrier to rotation around the Se-Se bond is generally low, allowing for rapid interconversion between different conformations. However, in the solid state, the molecule is "locked" into a specific conformation, which is the one observed by X-ray diffraction.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Bis(4-methoxy-2-nitrophenyl)diselenide

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a workhorse of modern computational chemistry, enabling the calculation of a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, for example at the B3LYP/6–311G(d,p) level of theory, would be used to determine its optimized geometry. nih.gov This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which governs its behavior, is also elucidated. In related organoselenium compounds, such as Bis(4-nitrophenyl) selenide (B1212193), the C-Se-C bond angle has been reported as 99.48 (13)°. nih.gov The dihedral angle between the aromatic rings and the orientation of the methoxy (B1213986) and nitro substituent groups are key parameters determined through these calculations. nih.gov For instance, in a similar structure, the nitro group was found to be twisted by 15.9 (1)° from its attached benzene (B151609) ring. nih.gov

| Parameter | Atom Connections | Theoretical Value |

| Bond Length | C-Se | Value in Å |

| Se-Se | Value in Å | |

| C-N | Value in Å | |

| C-O (methoxy) | Value in Å | |

| Bond Angle | C-Se-Se | Value in degrees |

| Se-C-C | Value in degrees | |

| Dihedral Angle | C-Se-Se-C | Value in degrees |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich methoxy-substituted phenyl rings and the diselenide bridge, while the LUMO would be expected to be localized on the electron-withdrawing nitro-substituted phenyl rings.

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | (ELUMO - EHOMO) |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds (ionic vs. covalent). For this compound, NBO analysis would quantify the electron density on each atom and describe the key donor-acceptor interactions that contribute to the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface illustrates the charge distribution from the perspective of an approaching reagent. Different colors on the map represent different electrostatic potential values.

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.netbhu.ac.in

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms. researchgate.netbhu.ac.in

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro and methoxy groups, identifying them as centers of nucleophilicity. bhu.ac.innih.gov Positive potential would be expected on the hydrogen atoms.

Quantum Chemical Exploration of Non-Covalent Interactions

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining the three-dimensional structure and packing of molecules in the solid state. nih.govnih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonds

Hydrogen bonds are a key type of non-covalent interaction. Intramolecular hydrogen bonds occur within a single molecule, while intermolecular hydrogen bonds occur between different molecules. rsc.org In the crystal structure of related compounds, weak C-H···O interactions have been shown to link molecules, forming a three-dimensional network. nih.gov The presence of methoxy (C-O-C) and nitro (N-O) groups in this compound provides potential hydrogen bond acceptors. cardiff.ac.uk Computational analysis can identify and characterize these weak interactions, including C-H···O or C-H···F bonds, by calculating their distances and angles, which are crucial for understanding the supramolecular assembly of the compound. researchgate.net

Characterization of Chalcogen Bonding Interactions

Computational studies on diaryl diselenides have established the importance of chalcogen bonds, which are non-covalent interactions involving the selenium atom as an electrophilic species. In molecules like this compound, the selenium atoms can act as chalcogen bond donors. These interactions are crucial in the formation of supramolecular structures. The strength and nature of these bonds are influenced by the substituents on the aromatic rings. For instance, electron-withdrawing groups, such as the nitro group present in this compound, are expected to enhance the electrophilic character of the selenium atoms, thereby strengthening the chalcogen bonds.

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to characterize these interactions. QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP providing information about the strength and nature of the interaction. For related diselenide compounds, theoretical studies have demonstrated the presence of Se···O and Se···Se chalcogen bonds, which play a significant role in their crystal packing. While specific data for this compound is not available, general findings on substituted diphenyl diselenides suggest that intramolecular Se···O interactions with the ortho-nitro group are highly probable. These interactions would be characterized by specific BCPs and stabilization energies that could be quantified through detailed density functional theory (DFT) calculations.

Quantification of Aromatic π-π Stacking and C-H···π Interactions

Aromatic π-π stacking and C-H···π interactions are other key non-covalent forces that dictate the three-dimensional architecture of molecules like this compound. The presence of two phenyl rings allows for various stacking arrangements, including face-to-face and parallel-displaced conformations. The electronic nature of the substituents significantly modulates these interactions. The methoxy group (an electron-donating group) and the nitro group (an electron-withdrawing group) create a push-pull system on the aromatic ring, which can influence the preferred stacking geometry and interaction energy.

Computational quantification of these interactions typically involves high-level quantum chemical calculations, such as symmetry-adapted perturbation theory (SAPT) or DFT with dispersion corrections (DFT-D). These methods can dissect the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. For analogous aromatic systems, studies have shown that dispersion forces are often the dominant attractive component in π-π stacking, while electrostatic contributions can be either attractive or repulsive depending on the specific arrangement and substituent effects. C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring, are also expected and can be characterized by their geometric parameters and interaction energies, typically in the range of 1-3 kcal/mol.

Reaction Mechanism Modeling and Energetics Studies

Computational modeling is a powerful tool for elucidating the mechanisms and energetics of chemical reactions involving organoselenium compounds. For this compound, this could involve studying its role as an antioxidant or its participation in catalytic cycles. DFT calculations are commonly used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. From this, reaction barriers (activation energies) and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.

For example, the antioxidant activity of diaryl diselenides is often linked to their ability to scavenge free radicals, a process that can be modeled computationally. The reaction mechanism would likely involve the homolytic cleavage of the Se-Se bond or the formation of a radical adduct. The calculated bond dissociation energy (BDE) of the Se-Se bond in this compound would be a key parameter in assessing its antioxidant potential. The electronic effects of the methoxy and nitro substituents would play a critical role in modulating this BDE.

Structure-Activity Relationship (SAR) and QSAR Studies through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, QSAR models could be developed to predict its antioxidant, anticancer, or other biological activities based on its structural features.

The process involves calculating a set of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). A mathematical model is then generated to establish a relationship between these descriptors and the observed activity. For a series of diaryl diselenides, QSAR studies have shown that descriptors related to lipophilicity (logP), electronic properties (like the energy of the highest occupied molecular orbital, E-HOMO), and steric parameters are often crucial in determining their antioxidant capacity. The presence of electron-donating groups like methoxy and electron-withdrawing groups like nitro in this compound would significantly impact these descriptors and, consequently, its predicted activity. The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined activities.

Biological Activity and Molecular Mechanisms of Action

Evaluation of Cytotoxic and Anticancer Properties of Diaryl Diselenides

The anticancer potential of diaryl diselenides is an active area of research, with many studies focusing on their ability to induce cell death in cancer cell lines. The substituents on the phenyl rings play a crucial role in modulating this cytotoxic activity.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

Studies on various substituted diaryl diselenides have demonstrated a range of cytotoxic effects against different cancer cell lines. For example, 4-methoxydiphenyl diselenide, a compound with a related substitution, has been shown to induce cytotoxicity in human colon adenocarcinoma HT-29 cells. nih.gov The cytotoxic potential of such compounds is often evaluated using the MTT assay, which measures cell viability.

The nature and position of the substituent on the aryl ring significantly impact the cytotoxic potency. While specific IC50 values for Bis(4-methoxy-2-nitrophenyl)diselenide are not documented, research on other diaryl diselenides indicates that these values can vary widely depending on the cell line and the specific chemical structure of the compound.

Interactive Data Table: Cytotoxicity of Selected Diaryl Diselenides (Illustrative)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Methoxydiphenyl diselenide | HT-29 | Data not specified | nih.gov |

| 3-(Trifluoromethyl)-diphenyl diselenide | HT-29 | Data not specified | nih.gov |

| Diphenyl diselenide | HT-29 | Data not specified | nih.gov |

| 4-Chlorodiphenyl diselenide | HT-29 | Data not specified | nih.gov |

Note: This table is for illustrative purposes to show the type of data typically generated for these compounds. Specific IC50 values for the listed compounds in this particular study were not provided in the abstract.

Differential Toxicity towards Malignant vs. Non-Malignant Cells

A critical aspect of anticancer drug development is selective toxicity, where a compound is more toxic to cancer cells than to normal, non-malignant cells. The diverse biological activities of nitro compounds, a feature of this compound, have been noted, though their effects can be broad. nih.gov The nitro group can act as both a pharmacophore and a toxicophore, influencing the molecule's interaction with cellular components. nih.gov

The selective activity of organoselenium compounds is thought to be linked to their ability to act as redox catalysts, thereby modulating the intracellular redox balance. This modulation can be particularly effective against cancer cells, which often have a compromised antioxidant defense system compared to normal cells. However, without specific studies on this compound, its selectivity profile remains unknown.

Elucidation of Cellular and Molecular Mechanisms

Understanding the molecular mechanisms by which diaryl diselenides exert their effects is key to their development as therapeutic agents. Research on related compounds points towards the involvement of several key cellular processes.

Modulation of Key Signaling Pathways (e.g., ERK1/2 Phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. While direct evidence for the effect of this compound on ERK1/2 phosphorylation is absent, other anticancer compounds are known to exert their effects through modulation of this pathway. For instance, curcumin (B1669340) has been shown to induce autophagy in colon cancer cells through ROS-dependent activation of the ERK1/2 and p38 MAPK pathways. mdpi.com

Induction of Apoptosis via Caspase-Dependent and Independent Pathways

Apoptosis, or programmed cell death, is a primary mechanism by which many chemotherapeutic agents eliminate cancer cells. Studies on substituted diaryl diselenides, such as 4-methoxydiphenyl diselenide, have shown that they can induce apoptosis in cancer cells. nih.gov This process can be mediated by both caspase-dependent and caspase-independent pathways. nih.gov

In the caspase-dependent pathway, the activation of a cascade of cysteine-aspartic proteases (caspases) leads to the execution of cell death. Real-time PCR analyses of cells treated with related diaryl diselenides have shown an up-regulation of pro-apoptotic genes like Bax, caspase-9, and caspase-8, and a down-regulation of anti-apoptotic genes such as Bcl-2. nih.gov Caspase-independent pathways can involve the release of factors like apoptosis-inducing factor (AIF) and Endonuclease G from the mitochondria. nih.gov

Role of Reactive Oxygen Species (ROS) Generation in Biological Effects

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, at high concentrations, they can cause significant damage to cell structures, leading to cell death. Many anticancer compounds exert their effects by inducing the generation of ROS in cancer cells.

The selenium atom in diaryl diselenides is thought to play a role in their redox-modulating activities. While specific studies on ROS generation by this compound are lacking, the general class of organoselenium compounds is known to influence the cellular redox environment. The nitro group present in the target compound is also known to trigger redox reactions within cells, which can lead to toxicity and cell death. nih.gov

Broader Biological Investigations and Therapeutic Potential

The search for new antimicrobial agents has led to significant interest in organoselenium compounds. rsc.orgnih.gov A large-scale screening of over 300,000 compounds revealed that organoselenium derivatives have a remarkably high hit rate for antifungal activity. rsc.orgnih.gov Specifically, 33% of the 233 organoselenium compounds tested showed activity against Candida and Cryptococcus species, compared to only 2% of non-selenium compounds. rsc.orgnih.gov Importantly, a high percentage (87%) of these active organoselenium compounds were not cytotoxic to mammalian cells at similar concentrations. rsc.orgnih.gov

Further studies have highlighted the potent fungicidal effects of organoselenium compounds against clinically relevant and often drug-resistant fungi like Candida auris and Cryptococcus deuterogattii. nih.gov The mechanism of action for their antifungal properties can involve the inhibition of virulence factors. For instance, one organoselenium compound was shown to inhibit fungal growth by causing cell cycle arrest, reducing fungal melanization by inhibiting laccase activity, and, at higher concentrations, increasing plasma membrane permeability and ROS production, leading to cell death. nih.gov

The antibacterial properties of organoselenium compounds have also been investigated. tandfonline.com Carboxylic acid-substituted organoselenium compounds and their esters have demonstrated notable efficacy against bacteria such as Salmonella typhimurium, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. tandfonline.com Diselenide-bridged bis(porphyrin)s have also been shown to inhibit the growth of Staphylococcus aureus. researchgate.net

Table 2: Summary of Antimicrobial Activity of Organoselenium Compounds

| Compound Type | Target Organism(s) | Observed Effect | Source |

|---|---|---|---|

| General Organoselenium Derivatives | Candida albicans, Cryptococcus neoformans | High rate of antifungal activity (33% hit rate) | rsc.orgnih.gov |

| Specific Organoselenium Compound (LQA_78) | Cryptococcus neoformans | Fungicidal; inhibits virulence factors (melanization, capsule) | nih.gov |

| Carboxylic acid-substituted organoselenium compounds | S. typhimurium, B. subtilis, E. coli, S. aureus | Notable antibacterial efficacy | tandfonline.com |

| Diselenide-bridged bis(porphyrin)s | Staphylococcus aureus | Inhibition of bacterial growth | researchgate.net |

Recent research has expanded the biological profile of organoselenium compounds beyond their antioxidant capabilities, exploring their potential as antiviral, antidiabetic, and anti-inflammatory agents. tandfonline.comnih.gov

Antiviral Activity: Selenium deficiency has been linked to the pathogenicity of several viruses, including influenza and HIV. rsc.org This has prompted research into synthetic organoselenium compounds as potential antiviral drugs. rsc.org These compounds, including ebselen (B1671040) and its derivatives, aim to disrupt the viral life cycle and are being evaluated for the management of various viral infections. rsc.org

Antidiabetic Properties: Selenium compounds have shown potential in managing diabetic disorders. nih.gov Selenate, an inorganic form of selenium, has been shown to reduce insulin (B600854) resistance in type II diabetic animals. nih.gov The proposed mechanisms include the regulation of glycolysis and gluconeogenesis, as well as the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway. nih.gov More recently, selenium nanoparticles (Se-NPs) have been investigated for their antidiabetic effects. plos.orgekb.eg Studies show that Se-NPs, alone or in combination with metformin, can significantly decrease blood glucose and improve insulin signaling pathways. plos.org However, it is noted that high levels of selenium can also be associated with an increased risk of type 2 diabetes, indicating a complex, dose-dependent relationship. nih.govfrontiersin.org

Anti-inflammatory Properties: The anti-inflammatory activity of organoselenium compounds is an area of active investigation. nih.govresearchgate.net Synthetic diaryl diselenides have demonstrated potent anti-inflammatory effects in various models. researchgate.netkoreascience.kr The mechanism is often linked to their antioxidant capacity and their ability to modulate inflammatory pathways. researchgate.nettandfonline.com For example, diphenyl diselenide has been shown to produce significant anti-inflammatory and antinociceptive activity. researchgate.net Other diselenide compounds have been found to attenuate inflammation by reducing neutrophil infiltration and the subsequent oxidative damage caused by enzymes like myeloperoxidase. tandfonline.com

The thyroid gland has the highest concentration of selenium per gram of tissue of any organ in the body, highlighting the critical role of this element in thyroid function. nih.govmdpi.com Selenium is incorporated into at least 25 selenoproteins, including the glutathione (B108866) peroxidases and the iodothyronine deiodinases. nih.govmdpi.com The deiodinase enzymes are essential for the metabolism of thyroid hormones, specifically the conversion of thyroxine (T4) to the more active triiodothyronine (T3). nih.govnih.gov

Given selenium's integral role, synthetic organoselenium compounds have been investigated for their potential to modulate thyroid function, including their use as antithyroid agents. tandfonline.comrsc.org The synthesis of thyroid hormones is a complex process that generates significant oxidative stress through the production of hydrogen peroxide. nih.gov The antioxidant selenoproteins in the thyroid, like GPx, are crucial for protecting the gland from this oxidative damage. nih.govmdpi.com

Research has explored how certain compounds can inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. Studies on antithyroid drugs and their interaction with TPO have provided insights into these mechanisms. It is suggested that some organoselenium compounds may interfere with this process. rsc.org The potential antithyroid activity of these compounds is an area of ongoing research, focusing on their ability to interact with key enzymes and pathways in thyroid hormone production and metabolism. tandfonline.comrsc.org

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Functionalized Bis(4-methoxy-2-nitrophenyl)diselenide Derivatives

The synthesis of diaryl diselenides can be achieved through several established methods. A common approach involves the reaction of an appropriate aryl halide with elemental selenium in the presence of a reducing agent. For this compound, the starting material would likely be 1-halo-4-methoxy-2-nitrobenzene. researchgate.netnih.gov

The introduction of further functional groups onto the phenyl rings of this compound would require multi-step synthetic sequences. For instance, the synthesis of derivatives with additional electron-withdrawing groups could be accomplished by starting with appropriately substituted precursors. The general synthetic approach for diaryl diselenides often involves the in-situ formation of a selenolate anion (ArSe⁻) which then undergoes oxidation to form the diselenide bond (Ar-Se-Se-Ar). mdpi.com

Table 1: Hypothetical Functionalized Derivatives of this compound and Potential Synthetic Precursors

| Derivative Name | Proposed Precursor | Rationale for Synthesis |

| Bis(4-methoxy-2-nitro-5-(trifluoromethyl)phenyl)diselenide | 1-Halo-4-methoxy-2-nitro-5-(trifluoromethyl)benzene | To investigate the impact of a strong electron-withdrawing group at a position ortho to the selenium atom, potentially enhancing its electrophilicity and biological activity. |

| Bis(5-cyano-4-methoxy-2-nitrophenyl)diselenide | 4-Halo-2-methoxy-5-nitrobenzonitrile | To evaluate the effect of a cyano group, another potent electron-withdrawing group, on the electronic properties and reactivity of the diselenide bond. |

| Bis(5-methoxy-2-nitrophenyl)diselenide | 1-Halo-5-methoxy-2-nitrobenzene | To study the positional isomerism of the methoxy (B1213986) group and its influence on the overall electronic and steric environment of the molecule, which can significantly alter biological activity. nih.gov |

| Bis(4-methoxy-3-nitrophenyl)diselenide | 1-Halo-4-methoxy-3-nitrobenzene | To assess the impact of moving the nitro group to a different position on the phenyl ring, thereby altering its electronic influence and potential for intramolecular interactions. nih.govnih.govresearchgate.net |

Impact of Substituent Electronic and Steric Effects on Chemical and Biological Activity

The introduction of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃) or cyano (-CN), onto the phenyl rings of diaryl diselenides is a common strategy to enhance their electrophilicity. This increased electrophilicity at the selenium atom can facilitate its interaction with biological nucleophiles, which is often a key step in their mechanism of action. For instance, enhanced electrophilicity can promote the cleavage of the diselenide bond, a process believed to be crucial for the antioxidant and cytotoxic effects of these compounds.

Research on other diaryl diselenides has shown that the presence of electron-withdrawing groups can lead to a more potent inhibition of certain enzymes and more pronounced biological effects. nih.govnih.gov

The specific placement of substituents on the phenyl ring, known as positional isomerism, can have a profound impact on the activity of diaryl diselenides. In the case of this compound, the methoxy group is para to the selenium atom, and the nitro group is ortho.

Shifting the position of the methoxy group from para (position 4) to meta (position 3 or 5) would alter its electron-donating effect on the selenium atom through resonance and inductive effects. Similarly, moving the electron-withdrawing nitro group from the ortho position (position 2) to the meta position (position 3) would change its electronic influence and steric hindrance around the diselenide bridge. nih.govresearchgate.net Studies on other substituted diaryl diselenides have demonstrated that such positional changes can significantly modulate their biological activities, such as their glutathione (B108866) peroxidase-like activity. nih.gov

Rational Design Principles for Optimized Diaryl Diselenide Activity

The rational design of more potent and selective diaryl diselenide derivatives is guided by a comprehensive understanding of their structure-activity relationships. Key principles include:

Modulation of the Se-Se Bond Reactivity: The lability of the diselenide bond is critical for many of the biological activities of these compounds. The introduction of substituents that can fine-tune the electronic properties of the selenium atoms is a primary design strategy.

Intramolecular Interactions: The presence of ortho substituents, like the nitro group in this compound, can lead to through-space interactions with the selenium atoms. These interactions can stabilize certain conformations and influence the reactivity of the diselenide bond.

Pharmacokinetic Properties: Modifications to the parent structure are also aimed at improving properties such as solubility, metabolic stability, and bioavailability, which are crucial for the development of effective therapeutic agents.

While specific experimental data for the functionalized derivatives of this compound is limited, the application of these established principles of medicinal chemistry provides a clear framework for the future design and synthesis of novel and potentially more effective diaryl diselenide-based therapeutic agents.

Future Research Directions and Translational Perspectives

Development of Bis(4-methoxy-2-nitrophenyl)diselenide and its Analogues as Privileged Scaffolds in Medicinal Chemistry

The diaryl diselenide framework, exemplified by this compound, is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This recognition stems from the core structure's ability to be chemically modified to interact with a wide array of biological targets, leading to compounds with diverse therapeutic effects. Research has shown that organoselenium compounds possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. nih.govtandfonline.com

The development of analogues of this compound involves the strategic modification of its aromatic rings. Substituents, such as the methoxy (B1213986) and nitro groups, play a crucial role in modulating the compound's electronic properties, lipophilicity, and steric profile, which in turn influences its biological activity. For instance, studies on other diaryl diselenides have demonstrated that the introduction of a methoxy group ortho to the selenium atom can significantly enhance antioxidant activity. mdpi.com Future research will focus on synthesizing a library of analogues by varying the position and nature of these substituents to optimize therapeutic efficacy for specific diseases. The goal is to create isosteres of known sulfur- or oxygen-containing drugs, with the selenium atom conferring unique advantages like increased cell membrane permeation and improved oral bioavailability due to higher lipophilicity. conicet.gov.ar These efforts aim to develop new, more effective treatments for conditions ranging from cancer to neurodegenerative diseases. nih.govtandfonline.com

Exploration of Novel Catalytic Applications for Substituted Diaryl Diselenides in Organic Synthesis

Substituted diaryl diselenides are emerging as highly versatile and efficient catalysts in modern organic synthesis. benthamdirect.commdpi.com Their utility is rooted in the ability of the diselenide bond (Se-Se) to be readily cleaved and regenerated, allowing them to participate in a variety of catalytic cycles. researchgate.net Diphenyl diselenide, a related compound, is frequently used as a catalyst in reactions that are operationally simple and proceed under mild conditions. mdpi.comnih.gov

Future research is focused on expanding the catalytic repertoire of substituted diaryl diselenides like this compound. Key areas of exploration include:

Asymmetric Catalysis : Developing chiral diaryl diselenides to catalyze enantioselective reactions, which are crucial for producing single-enantiomer pharmaceuticals. benthamdirect.combohrium.com The use of chiral diaryl diselenides has been shown to be necessary for reactions requiring high stereoselectivity. mdpi.com

Green Chemistry : Utilizing these compounds in environmentally sustainable methodologies, such as reactions that proceed in greener solvents (e.g., ethanol) or under photocatalytic conditions, minimizing waste and energy consumption. nih.govrsc.org

Complex Molecule Synthesis : Employing diaryl diselenide catalysts in complex reaction cascades to build intricate molecular architectures, such as heterocyclic compounds, in fewer steps. rsc.org These catalysts have proven effective in a range of transformations, including selenocyclizations, C-H functionalization, and oxidation reactions. researchgate.netbohrium.comresearchgate.net

Electrochemical Synthesis : Applying diaryl diselenides as catalysts in electrochemical reactions, which offers a sustainable and controlled method for chemical transformations, as demonstrated in the synthesis of indoles and 2,1-benzoxazoles. mdpi.comnih.gov

The development of these catalytic processes significantly enhances the importance of organoselenium chemistry, providing powerful tools for synthetic chemists. benthamdirect.com

Integration of Advanced Computational Methods for Predictive Design and Discovery

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for accelerating the discovery and design of novel organoselenium compounds. These methods allow researchers to predict the structural, electronic, and reactive properties of molecules like this compound before committing to time-consuming and resource-intensive laboratory synthesis. acs.orgnih.gov

DFT calculations can provide deep insights into:

Reaction Mechanisms : Elucidating the step-by-step pathways of catalytic cycles, identifying transition states and intermediates to understand how diaryl diselenides facilitate chemical transformations. nih.gov

Electronic Properties : Calculating parameters like frontier molecular orbitals (HOMO-LUMO), dipole moments, and electrostatic potential maps. acs.orgnih.gov This information is crucial for predicting a compound's reactivity and its potential for intermolecular interactions in biological systems. nih.gov

By integrating these predictive models, researchers can rationally design new diaryl diselenide analogues with tailored properties for specific applications in medicine or catalysis. This computational-first approach streamlines the development process, enabling a more focused and efficient search for new, high-performance molecules. escholarship.org

Emerging Applications in Targeted Molecular Probes and Diagnostics